molecular formula C19H11ClN4O4 B12588621 Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- CAS No. 647853-03-0

Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro-

Cat. No.: B12588621
CAS No.: 647853-03-0
M. Wt: 394.8 g/mol
InChI Key: GGRPPPFPBJTRHC-UHFFFAOYSA-N
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Description

Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzamide core substituted with a chloro group, a nitro group, and a pyridinyl-oxyphenyl moiety. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- typically involves multiple steps. One common method starts with the chlorination of benzamide, followed by nitration to introduce the nitro group. The pyridinyl-oxyphenyl moiety is then attached through a series of coupling reactions, often using reagents like sodium hydroxide and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often includes steps like purification through recrystallization and chromatography to remove any impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted benzamides .

Scientific Research Applications

Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- include:

Uniqueness

What sets Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

647853-03-0

Molecular Formula

C19H11ClN4O4

Molecular Weight

394.8 g/mol

IUPAC Name

2-chloro-N-[4-(5-cyanopyridin-2-yl)oxyphenyl]-5-nitrobenzamide

InChI

InChI=1S/C19H11ClN4O4/c20-17-7-4-14(24(26)27)9-16(17)19(25)23-13-2-5-15(6-3-13)28-18-8-1-12(10-21)11-22-18/h1-9,11H,(H,23,25)

InChI Key

GGRPPPFPBJTRHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC3=NC=C(C=C3)C#N

Origin of Product

United States

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